

In Vivo Conversion of Alatrofloxacin to Trovafloxacin: A Technical Guide

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Compound of Interest		
Compound Name:	Alatrofloxacin	
Cat. No.:	B117182	Get Quote

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Introduction

Alatrofloxacin is a water-soluble L-alanyl-L-alanine prodrug of the broad-spectrum fluoronaphthyridone antibiotic, trovafloxacin.[1][2] Developed to enable intravenous administration, alatrofloxacin undergoes rapid in vivo hydrolysis to release the active trovafloxacin moiety.[1][3] This technical guide provides a comprehensive overview of the in vivo conversion process, consolidating quantitative pharmacokinetic data, detailing experimental methodologies from key studies, and visualizing the metabolic pathway and experimental workflows. Although the conversion is known to be a rapid hydrolysis of the dipeptide side chain, the specific enzymes responsible for this biotransformation are not explicitly detailed in the available literature.

Quantitative Pharmacokinetic Data

The in vivo conversion of **alatrofloxacin** to trovafloxacin is characterized by its speed and efficiency. Following intravenous administration, **alatrofloxacin** is rapidly cleared from the plasma and converted to trovafloxacin, with plasma concentrations of the prodrug falling below quantifiable levels within minutes of completing the infusion.[1][3] The pharmacokinetic parameters of trovafloxacin following the administration of **alatrofloxacin** have been well-documented in various clinical studies.





Table 1: Single-Dose Pharmacokinetics of Trovafloxacin after Intravenous Administration of Alatrofloxacin in

Healthy	/ Adult	Male	Vo	unteers
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Trovafloxacin Equivalent Dose	Cmax (mg/L)	AUC (mg·h/L)	t1/2 (h)
30 mg	0.4	-	-
100 mg	1.8	-	10.4
200 mg	2.3	-	12.3
300 mg	4.3	43.4	10.8

Data compiled from

studies on healthy

male volunteers

receiving a single 1-

hour intravenous

infusion of

alatrofloxacin.[3][4]

Table 2: Single-Dose Pharmacokinetics of Trovafloxacin after Intravenous Administration of Alatrofloxacin in

Infants and Children

Parameter	Value (mean ± SD)
Peak Trovafloxacin Concentration (Cmax)	4.3 ± 1.4 μg/ml
Volume of Distribution at Steady State (Vss)	1.6 ± 0.6 L/kg
Clearance (CL)	151 ± 82 ml/h/kg
Half-life (t1/2)	9.8 ± 2.9 h
Data from a study in infants and children receiving a single intravenous dose of alatrofloxacin equivalent to 4 mg of trovafloxacin per kg.[5]	



Experimental Protocols

The following section details the typical methodologies employed in clinical studies to investigate the in vivo conversion and pharmacokinetics of **alatrofloxacin** and trovafloxacin.

Study Design and Administration

A common study design involves the administration of a single intravenous infusion of **alatrofloxacin** to healthy volunteers or patient populations.[3][6] For instance, in one study, fifteen healthy male volunteers were divided into four groups and received a single 1-hour intravenous infusion of **alatrofloxacin** equivalent to 30, 100, 200, or 300 mg of trovafloxacin.[3]

Biological Sampling

Blood and urine samples are collected at predetermined intervals to characterize the pharmacokinetic profile. Blood samples are typically drawn before the infusion, at various time points during the infusion, and frequently for up to 72 hours post-infusion.[3] Urine is often collected over a 24-hour period to assess renal excretion.[5]

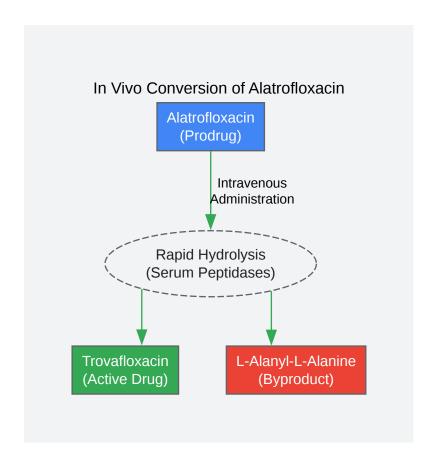
Analytical Methodology

The concentrations of **alatrofloxacin** and trovafloxacin in plasma, serum, and urine are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[3] The linear dynamic range for the assay of trovafloxacin is typically between 0.1 to 20.0 mg/L, and for **alatrofloxacin**, it is between 0.3 to 20 mg/L.[4]

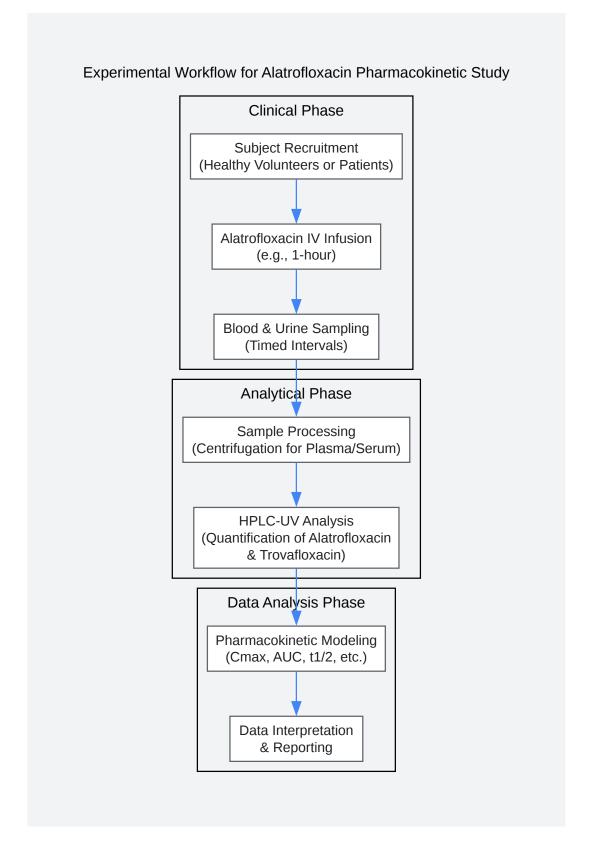
In Vivo Conversion Pathway and Experimental Workflow

The conversion of **alatrofloxacin** to trovafloxacin is a hydrolytic process that cleaves the L-alanyl-L-alanine dipeptide from the parent molecule. While the specific peptidases in the serum responsible for this rapid cleavage have not been definitively identified in the literature, the overall transformation is well-established.









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